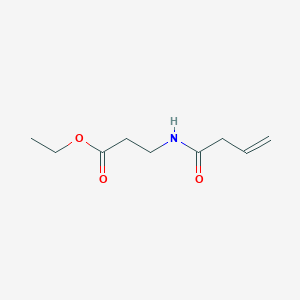
Ethyl 3-(but-3-enoylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(but-3-enoylamino)propanoate: is an organic compound belonging to the class of esters and amides. It is characterized by its molecular structure, which includes an ethyl group, a but-3-enoyl group, and an amino propanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Amide Formation: Another approach is the reaction of but-3-enoyl chloride with ethyl 3-aminopropanoate in the presence of a base like triethylamine.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: Alternatively, a continuous process can be employed where reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemistry: Ethyl 3-(but-3-enoylamino)propanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 3-(but-2-enoylamino)propanoate: Similar structure but with a different position of the double bond.
Ethyl 3-(but-3-enoylamino)benzoate: Contains a benzene ring instead of a propanoate group.
Methyl 2-(but-3-enoylamino)acetate: Similar ester group but with a different alkyl chain length.
Biological Activity
Ethyl 3-(but-3-enoylamino)propanoate, with the CAS number 185968-97-2, is an organic compound classified as both an ester and an amide. Its structure includes an ethyl group, a but-3-enoyl group, and an amino propanoate moiety, which contributes to its potential biological activities and applications in various fields including medicinal chemistry and organic synthesis.
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- IUPAC Name : this compound
- InChI Key : ZLFVZIDKGLYOMC-UHFFFAOYSA-N
- Canonical SMILES : CCOC(=O)CCNC(=O)CC=C
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly its role in enzyme inhibition and modulation of biological pathways. The compound has shown promise in various therapeutic areas, including pain management and potentially as a drug development candidate.
The biological effects of this compound are attributed to its interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit glycine transporters (GlyT), which are implicated in pain modulation. Research indicates that compounds similar to this compound can selectively block GlyT2, leading to increased glycine levels at inhibitory synapses and subsequent analgesic effects .
Case Studies and Experimental Data
- Enzyme Inhibition Studies :
- Pharmacokinetics :
Comparative Analysis
This compound can be compared with similar compounds to evaluate its efficacy:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(but-2-enoylamino)propanoate | Different double bond position | Moderate GlyT inhibition |
| Ethyl 3-(but-3-enoylamino)benzoate | Contains a benzene ring | Enhanced receptor interaction |
| Methyl 2-(but-3-enoylamino)acetate | Varying alkyl chain length | Limited activity |
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Amide Formation : Reaction between but-3-enoyl chloride and ethyl 3-aminopropanoate using a base like triethylamine.
- Batch Process : A controlled batch process allows for steady production rates in industrial settings.
Properties
CAS No. |
185968-97-2 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 3-(but-3-enoylamino)propanoate |
InChI |
InChI=1S/C9H15NO3/c1-3-5-8(11)10-7-6-9(12)13-4-2/h3H,1,4-7H2,2H3,(H,10,11) |
InChI Key |
ZLFVZIDKGLYOMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















